molecular formula C14H9Cl2NO3 B1615066 2,6-Dichlorophenolindophenyl acetate CAS No. 24857-20-3

2,6-Dichlorophenolindophenyl acetate

Cat. No. B1615066
CAS RN: 24857-20-3
M. Wt: 310.1 g/mol
InChI Key: SLESHALQTWUMIJ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenolindophenyl acetate (DCPIP) is a chemical compound that has been widely used in scientific research. It is a redox dye that is commonly used to measure the concentration of reducing agents in biological samples. DCPIP is a useful tool for researchers studying the biochemical and physiological effects of various compounds, as it allows for the quantification of reducing agents in a sample.

Scientific Research Applications

Analytical Chemistry and Biochemical Studies

2,6-Dichlorophenolindophenyl acetate has been evaluated for its role in the biochemical analysis of various substances. For instance, it has been used in studies concerning the excretion of ascorbic acid in urine, where its reactivity with other substances present in urine was a point of focus (Scarborough & Stewart, 1937). Additionally, it serves as a substrate for acetylcholinesterase activity assays, indicating its utility in enzymatic studies and potential for use in spectrophotometry (Pohanka & Holas, 2015).

Synthesis and Characterization of Organic Compounds

This chemical is integral in the synthesis of various organic compounds. Research has demonstrated its application in the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities (Patel & Shaikh, 2011). Similarly, its involvement in the synthesis of new organotin compounds for antibacterial and antifungal studies highlights its versatility in medicinal chemistry (Bhatti et al., 2000).

Enzymatic and Antioxidant Applications

In enzymology, 2,6-Dichlorophenolindophenyl acetate is used to study the enzymatic modification of phenolic compounds. For instance, its role in the synthesis of dimers with high antioxidant capacity through enzymatic modification of 2,6-dimethoxyphenol was explored (Adelakun et al., 2012). This illustrates its potential for generating bioactive compounds with enhanced antioxidant properties.

Antimicrobial and Biomedical Research

There is significant research into the antimicrobial properties of compounds synthesized using 2,6-Dichlorophenolindophenyl acetate. Its use in the synthesis of pyrazolyl quinazolin-4(3H) ones, which were tested for antibacterial and antifungal activity, demonstrates its application in the development of new antimicrobial agents (Patel & Barat, 2010).

Environmental Chemistry and Biodegradation

In environmental chemistry, this chemical has been studied in relation to the dechlorination of pollutants. For example, the dechlorination of 2,4,6-trichlorophenol by microbial communities, a process influenced by substances like 2,6-Dichlorophenolindophenyl acetate, is of interest in understanding environmental remediation processes (Chang et al., 1995).

properties

IUPAC Name

[4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c1-8(18)20-11-4-2-9(3-5-11)17-10-6-12(15)14(19)13(16)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWHMYKNQLOAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885276
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24857-20-3
Record name 2,6-Dichloroindophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24857-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC90576
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90576
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,3-dichloro-4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.260
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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